molecular formula C34H66O2 B14442332 Octadec-1-EN-1-YL hexadecanoate CAS No. 77045-72-8

Octadec-1-EN-1-YL hexadecanoate

Cat. No.: B14442332
CAS No.: 77045-72-8
M. Wt: 506.9 g/mol
InChI Key: XBOQXDPZGDIUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadec-1-en-1-yl hexadecanoate: is a chemical compound known for its unique structure and properties. It is an ester formed from the reaction of octadec-1-en-1-ol and hexadecanoic acid. This compound is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadec-1-en-1-yl hexadecanoate typically involves the esterification reaction between octadec-1-en-1-ol and hexadecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Octadec-1-en-1-yl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the octadec-1-en-1-yl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol and carboxylic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols, carboxylic acids.

    Substitution: Amides, different esters.

Scientific Research Applications

Octadec-1-en-1-yl hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in biological membranes and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its favorable physical and chemical properties.

Mechanism of Action

The mechanism of action of octadec-1-en-1-yl hexadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ester group can undergo hydrolysis to release octadec-1-en-1-ol and hexadecanoic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

    Octadec-1-ene: A long-chain hydrocarbon with a similar structure but lacks the ester group.

    Hexadecanoic acid: A saturated fatty acid that forms the ester with octadec-1-en-1-ol.

    Octadec-1-en-1-ol: An unsaturated alcohol that reacts with hexadecanoic acid to form the ester.

Uniqueness: Octadec-1-en-1-yl hexadecanoate is unique due to its ester linkage, which imparts distinct chemical and physical properties. Unlike its individual components, the ester exhibits enhanced stability and reactivity, making it valuable in various applications.

Properties

CAS No.

77045-72-8

Molecular Formula

C34H66O2

Molecular Weight

506.9 g/mol

IUPAC Name

octadec-1-enyl hexadecanoate

InChI

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h31,33H,3-30,32H2,1-2H3

InChI Key

XBOQXDPZGDIUMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=COC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.